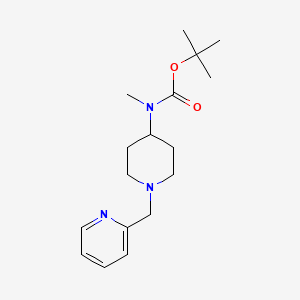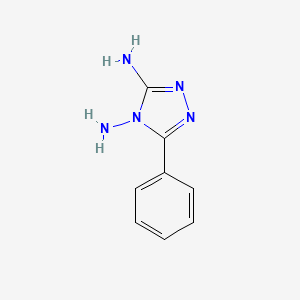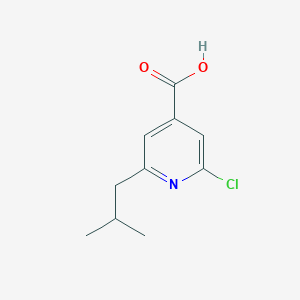![molecular formula C12H8F3NO2S B12121588 {[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)
{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide {[8-(trifluorométhyl)quinoléin-4-yl]thio}acétique est un composé chimique caractérisé par la présence d'un groupe trifluorométhyle attaché à un cycle quinoléine, qui est lui-même lié à un groupe thioacétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide {[8-(trifluorométhyl)quinoléin-4-yl]thio}acétique implique généralement l'introduction du groupe trifluorométhyle sur le cycle quinoléine, suivie de la formation du groupe thioacétique. Une méthode courante implique l'utilisation de réactifs de trifluorométhylation tels que l'iodure de trifluorométhyle ou les sels de sulfonium trifluorométhyle en présence d'une base. Le dérivé quinoléine est ensuite mis à réagir avec un réactif thiol dans des conditions appropriées pour former le groupe thioacétique.
Méthodes de production industrielle
La production industrielle de l'acide {[8-(trifluorométhyl)quinoléin-4-yl]thio}acétique peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
L'acide {[8-(trifluorométhyl)quinoléin-4-yl]thio}acétique peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe thioacétique peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Le cycle quinoléine peut être réduit dans des conditions d'hydrogénation.
Substitution: Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.
Réduction: Des catalyseurs comme le palladium sur charbon (Pd/C) en présence d'hydrogène gazeux.
Substitution: Des nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits
Oxydation: Formation de sulfoxydes ou de sulfones.
Réduction: Dérivés quinoléiques hydrogénés.
Substitution: Dérivés quinoléiques substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
L'acide {[8-(trifluorométhyl)quinoléin-4-yl]thio}acétique a plusieurs applications dans la recherche scientifique:
Chimie médicinale: Il est utilisé comme brique de base pour la synthèse de candidats médicaments potentiels, en particulier ceux qui ciblent des enzymes ou des récepteurs spécifiques.
Synthèse organique: Le composé sert d'intermédiaire dans la synthèse de molécules organiques complexes.
Science des matériaux: Il est exploré pour son utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de l'acide {[8-(trifluorométhyl)quinoléin-4-yl]thio}acétique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trifluorométhyle peut améliorer l'affinité de liaison et la sélectivité du composé, tandis que le groupe thioacétique peut participer à des interactions covalentes avec les protéines cibles. Ces interactions peuvent moduler l'activité de la cible, conduisant à l'effet biologique ou chimique souhaité.
Mécanisme D'action
The mechanism of action of {[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thioacetic acid moiety can participate in covalent interactions with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide {[8-(trifluorométhyl)quinoléin-4-yl]amino}acétique
- Acide {[8-(trifluorométhyl)quinoléin-4-yl]méthoxy}acétique
- Acide {[8-(trifluorométhyl)quinoléin-4-yl]éthoxy}acétique
Unicité
L'acide {[8-(trifluorométhyl)quinoléin-4-yl]thio}acétique est unique en raison de la présence du groupe thioacétique, qui confère une réactivité chimique et une activité biologique potentielle distinctes par rapport à ses analogues. Le groupe trifluorométhyle améliore également sa stabilité et sa lipophilie, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C12H8F3NO2S |
|---|---|
Poids moléculaire |
287.26 g/mol |
Nom IUPAC |
2-[8-(trifluoromethyl)quinolin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7-9(19-6-10(17)18)4-5-16-11(7)8/h1-5H,6H2,(H,17,18) |
Clé InChI |
FJECZMWWGLMKIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-](/img/structure/B12121506.png)


![3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B12121519.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)


![5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol](/img/structure/B12121548.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)


![2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)

![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
